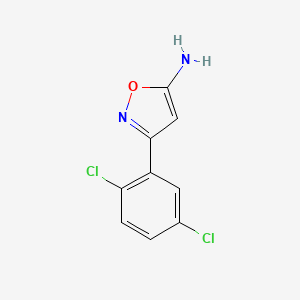
3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to an oxazole ring, which is further substituted with an amine group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine typically involves the reaction of 2,5-dichlorobenzonitrile with hydroxylamine hydrochloride under basic conditions to form the corresponding oxime.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .
化学反应分析
Types of Reactions
3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the phenyl ring or the oxazole ring .
科学研究应用
3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
相似化合物的比较
Similar Compounds
- 3-(2,4-Dichlorophenyl)-1,2-oxazol-5-amine
- 3-(2,6-Dichlorophenyl)-1,2-oxazol-5-amine
- 3-(3,5-Dichlorophenyl)-1,2-oxazol-5-amine
Uniqueness
3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure can lead to different interactions with molecular targets compared to other similar compounds .
生物活性
3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine is a compound of interest due to its potential biological activities. The oxazole ring system has been associated with various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, synthesizing findings from diverse studies and presenting relevant data.
Antimicrobial Activity
Research indicates that isoxazole derivatives, including those similar to this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with substituted isoxazole rings demonstrated broad-spectrum activity against various bacterial and fungal strains. Specifically, the presence of electron-withdrawing groups like dichlorophenyl enhances the antimicrobial efficacy due to increased lipophilicity and membrane penetration .
Anticancer Activity
The anticancer potential of oxazole derivatives has been documented extensively. For instance, compounds with oxazole moieties have shown cytotoxicity against several cancer cell lines, including breast and leukemia cancers. The mechanism often involves apoptosis induction and cell cycle arrest. In vitro studies have indicated that this compound may act through pathways involving caspase activation and p53 modulation .
Table 1: Anticancer Activity Data of Isoxazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 4.5 | Apoptosis induction |
| U937 (Leukemia) | 3.0 | Caspase activation | |
| HCT-116 (Colon) | 6.0 | Cell cycle arrest |
Study on Antimicrobial Efficacy
A study conducted by Innovare Academic Sciences evaluated a series of isoxazole derivatives for their antimicrobial activity. The results showed that compounds with a dichlorophenyl substitution exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
Study on Anticancer Properties
In a study published in MDPI, researchers synthesized various oxazole derivatives and tested their anticancer properties against human cancer cell lines. The findings indicated that the presence of halogen substituents significantly improved cytotoxicity compared to unsubstituted analogs. The study concluded that this compound displayed promising activity worthy of further investigation .
属性
CAS 编号 |
501902-21-2 |
|---|---|
分子式 |
C9H6Cl2N2O |
分子量 |
229.06 g/mol |
IUPAC 名称 |
3-(2,5-dichlorophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H6Cl2N2O/c10-5-1-2-7(11)6(3-5)8-4-9(12)14-13-8/h1-4H,12H2 |
InChI 键 |
SWTAMACZYTUWSP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)C2=NOC(=C2)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















